D-[2-13C]Threose is a stable isotope-labeled form of the carbohydrate Threose, specifically featuring a carbon-13 isotope at the second carbon position. Its chemical formula is CHO, and it is classified as an aldose sugar. Threose is an epimer of Erythrose, differing in the configuration around one of the chiral centers. This compound plays a significant role in various biochemical pathways and is utilized in research to trace metabolic processes due to its isotopic labeling.
D-[2-13C]Threose can be used to trace metabolic pathways in living organisms. When D-[2-13C]Threose is introduced into a biological system, its ¹³C label can be tracked as it is incorporated into various metabolites. By analyzing the ¹³C enrichment patterns in these metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy , researchers can gain insights into the specific steps involved in the breakdown or utilization of D-threose within the system.
This approach has been applied to studies of carbohydrate metabolism, particularly in understanding the synthesis of other important sugars like glucose and mannose. Research has shown that D-[2-13C]Threose can be a useful precursor for investigating the pentose phosphate pathway, a key metabolic pathway for generating energy and nucleotides in cells .
D-[2-13C]Threose exhibits biological activity primarily as a substrate in metabolic pathways. It is involved in the synthesis of glucose and mannose derivatives, which are crucial for various cellular functions. The isotopic labeling allows researchers to track its metabolism and transformation within biological systems, providing insights into carbohydrate metabolism and energy production .
The synthesis of D-[2-13C]Threose can be achieved through several methods:
D-[2-13C]Threose has several applications in scientific research:
Research involving D-[2-13C]Threose often focuses on its interactions with enzymes and other biomolecules. Studies have shown that it can influence enzymatic activity due to its structural properties, allowing scientists to explore how changes in sugar structure affect metabolic rates and pathways. Additionally, interaction studies help elucidate its role in cellular signaling and energy production processes .
D-[2-13C]Threose shares structural similarities with several other carbohydrates. Here are some comparable compounds:
| Compound | Structural Formula | Unique Features |
|---|---|---|
| D-Erythrose | CHO | Epimer of Threose; different configuration |
| D-Ribose | CHO | Pentose sugar; crucial for nucleic acids |
| D-Xylose | CHO | Pentose sugar; involved in hemicellulose |
| L-Threose | CHO | Enantiomer of D-Threose; mirror image |
D-[2-13C]Threose is unique due to its specific isotopic labeling at the second carbon position, which allows for precise tracking in metabolic studies. Its distinct configuration compared to its epimer (D-Erythrose) further enhances its utility in research focused on carbohydrate metabolism and enzymatic interactions.